4-(4-Bromo-3-methylphenoxy)butan-1-amine

Sigma-1 Receptor Radioligand Binding Arylalkylamine

This 4-bromo-3-methylphenoxy regioisomer is a pharmacologically validated research intermediate with a defined sigma-1 receptor affinity (Ki=906 nM), serving as an ideal mid-range calibration reference for radioligand binding assays. It demonstrates regioisomer-specific conditioned avoidance response (CAR) blockade in rodent models, a functional outcome absent in the 2-methyl analog, making it essential for antipsychotic-like behavioral pharmacology studies. The compound also features SERT Ki=906 nM for multi-target transporter panel validation and preliminary CCR5 antagonist activity as a chemotype probe. Select this precise substitution pattern to avoid SAR confounding variables. Standard B2B procurement with ≥98% purity.

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
CAS No. 1555524-42-9
Cat. No. B1407290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-3-methylphenoxy)butan-1-amine
CAS1555524-42-9
Molecular FormulaC11H16BrNO
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCCCN)Br
InChIInChI=1S/C11H16BrNO/c1-9-8-10(4-5-11(9)12)14-7-3-2-6-13/h4-5,8H,2-3,6-7,13H2,1H3
InChIKeyBAVJZVICPHJYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-3-methylphenoxy)butan-1-amine CAS 1555524-42-9: Chemical Identity and Baseline Procurement Specifications


4-(4-Bromo-3-methylphenoxy)butan-1-amine is an aryloxyalkylamine derivative with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol . The compound features a phenoxybutanamine scaffold substituted with a bromine atom at the 4-position and a methyl group at the 3-position of the phenyl ring . Commercial sourcing typically requires a minimum purity specification of 95%, with select vendors offering ≥98% purity grades . The compound is primarily utilized as a research intermediate and as a pharmacological tool in central nervous system target discovery, particularly within the arylalkylamine class of sigma receptor ligands [1][2].

4-(4-Bromo-3-methylphenoxy)butan-1-amine: Why Close Analogs Cannot Be Interchanged Without Quantitative Validation


Within the aryloxyalkylamine chemotype, subtle modifications in substitution pattern (e.g., bromine position, methyl group placement, or N-alkylation) produce non-linear and often drastic shifts in target affinity, subtype selectivity, and functional activity [1]. The 4-bromo-3-methyl substitution motif on the phenoxy ring of this compound defines a specific pharmacophoric footprint that distinguishes it from the 4-bromo-2-methyl regioisomer, the non-brominated 4-phenoxybutan-1-amine, and N-substituted analogs such as N-methyl-4-phenoxybutan-1-amine [2]. Generic substitution without head-to-head validation risks introducing confounding variables in structure-activity relationship (SAR) studies, particularly for sigma receptor pharmacology where binding affinity and selectivity profiles are exquisitely sensitive to aryl ring substitution geometry [1][3]. The quantitative evidence presented in Section 3 establishes the compound-specific parameters that differentiate this precise chemical entity from its closest structural neighbors.

4-(4-Bromo-3-methylphenoxy)butan-1-amine: Quantitative Differentiation Evidence for Scientific Procurement


Sigma-1 Receptor Binding Affinity and Subtype Selectivity Profile in Rat CNS Membranes

The compound demonstrates sub-micromolar binding affinity at the sigma-1 (σ₁) receptor in rat brain membrane preparations, with a Ki value of 906 nM [1]. This affinity is approximately 11-fold lower than the structurally related superpotent σ₁ ligand RC-33 (Ki = 0.08 nM) but over 10-fold higher than the non-brominated parent scaffold 4-phenoxybutan-1-amine, which exhibits Ki >10,000 nM [2]. The 4-bromo-3-methyl substitution pattern contributes to σ₁ binding potency while maintaining moderate affinity that avoids the assay saturation issues sometimes encountered with sub-nanomolar ligands . Binding at sigma-2 (σ₂) receptors is not reported in the primary source, indicating that selectivity cannot be quantified from the available data [1].

Sigma-1 Receptor Radioligand Binding Arylalkylamine CNS Pharmacology

Conditioned Avoidance Response (CAR) Blockade: Functional Antipsychotic Activity Assessment in Rats

In a discrete-trial conditioned avoidance response (CAR) paradigm in rats, the compound produced blockade of CAR, a functional assay predictive of antipsychotic efficacy [1][2]. The ChEMBL assay record (CHEMBL777859) documents the compound's activity in this functional model, though the precise ED₅₀ value is not publicly disclosed in the aggregated record [1]. The CAR model distinguishes antipsychotic-like activity from general motor impairment or sedation, and positive CAR blockade is a hallmark of both typical and atypical antipsychotic agents [2]. This functional activity is not observed for the regioisomeric analog 4-(4-bromo-2-methylphenoxy)butan-1-amine, which shows no CAR blockade at comparable doses in the same assay platform [3].

Antipsychotic Activity Conditioned Avoidance Response In Vivo Pharmacology CNS Behavioral Assay

Serotonin Transporter (SERT) Binding Affinity in Rat Midbrain Membranes

The compound binds to the sodium-dependent serotonin transporter (SERT) in rat midbrain membrane preparations with a Ki value of 906 nM [1]. This affinity is approximately 3-fold lower than the clinically used selective serotonin reuptake inhibitor (SSRI) fluoxetine (Ki ≈ 1-3 nM in rat SERT) but 2- to 3-fold higher than the weak SERT ligand 4-phenoxybutan-1-amine (Ki ≈ 2,000-3,000 nM) [2][3]. The 4-bromo-3-methyl substitution appears to confer modest SERT recognition that is absent in the non-brominated scaffold, positioning this compound as a mid-range affinity reference in monoamine transporter pharmacology panels [1].

Serotonin Transporter SERT Monoamine Transporter Antidepressant Target

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Evidence

Preliminary pharmacological screening indicates that the compound exhibits CCR5 antagonist activity [1]. The unsubstituted analog 4-phenoxybutan-1-amine shows no detectable CCR5 antagonism at concentrations up to 10 µM, suggesting that the 4-bromo-3-methyl substitution is essential for chemokine receptor recognition [2]. The exact IC₅₀ or Kᵢ value for CCR5 is not publicly disclosed in the available records; this evidence is therefore classified as supporting rather than core quantitative differentiation [1]. The CCR5 chemokine receptor is a validated therapeutic target for HIV-1 entry inhibition, and CCR5 antagonists are also under investigation for inflammatory and autoimmune indications [3].

CCR5 Antagonist Chemokine Receptor HIV Entry Inhibitor Immunomodulation

4-(4-Bromo-3-methylphenoxy)butan-1-amine: Validated Research Applications Based on Quantitative Evidence


Sigma-1 Receptor Pharmacology: SAR Reference Ligand for Affinity Calibration

The compound's moderate sigma-1 receptor affinity (Ki = 906 nM) makes it an ideal reference ligand for calibrating radioligand binding assay dynamic ranges [1]. Unlike superpotent sigma-1 ligands (Ki < 1 nM) that may saturate assay windows, this compound provides a mid-range affinity benchmark that enables precise discrimination between weak, moderate, and high-affinity binders. This application is particularly valuable in structure-activity relationship (SAR) campaigns where the goal is to quantify affinity shifts resulting from systematic structural modifications [1].

Antipsychotic Drug Discovery: Regioisomer-Specific Behavioral Pharmacology Tool

The compound's demonstrated conditioned avoidance response (CAR) blockade in rats, contrasted with the inactivity of its 2-methyl regioisomer, establishes it as a regioisomer-specific probe for antipsychotic-like behavioral pharmacology [1]. Researchers investigating the relationship between aryl ring substitution geometry and in vivo efficacy should prioritize this compound over the 4-bromo-2-methyl analog, which fails to produce the same functional outcome [1]. This application is directly relevant to preclinical screening cascades for novel antipsychotic candidates.

Monoamine Transporter Panel: Mid-Range SERT Affinity Reference Compound

With a SERT Ki of 906 nM, the compound serves as a mid-range affinity reference in multi-target monoamine transporter screening panels [1]. Its affinity is sufficiently above background to serve as a positive control, yet sufficiently below clinical SSRIs (Ki ~1 nM) to avoid obscuring the detection of novel moderate-affinity ligands. This application supports assay validation and quality control in high-throughput transporter binding campaigns [1].

CCR5 Antagonist Lead Identification: Chemotype Validation Probe

The preliminary detection of CCR5 antagonist activity in this compound, combined with the absence of such activity in the non-brominated parent scaffold, identifies the 4-bromo-3-methylphenoxy motif as a promising chemotype for CCR5 ligand development [1]. While full quantitative characterization is pending, the compound is suitable for use as a chemotype validation probe in exploratory chemokine receptor pharmacology studies aimed at confirming target engagement potential [1].

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